molecular formula C8H5N3O B3028786 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 32501-04-5

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B3028786
CAS No.: 32501-04-5
M. Wt: 159.14
InChI Key: METOCGOPVSIXJX-UHFFFAOYSA-N
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Description

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. This compound is characterized by a fused pyrrole and pyridine ring system, with a hydroxyl group at the second position and a cyano group at the third position. It is primarily used in scientific research due to its unique structural properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The compound’s interaction with FGFRs involves binding to the receptor’s active site, inhibiting its activity, and thereby affecting downstream signaling pathways . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis by disrupting key signaling pathways such as the FGFR pathway . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like FGFRs, leading to enzyme inhibition. This binding prevents the phosphorylation of tyrosine residues, a critical step in the activation of downstream signaling pathways . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cellular proliferation and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Effective transport mechanisms ensure that the compound reaches its target sites, enhancing its biochemical efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-4-carbonitrile
  • 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Uniqueness

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and cyano groups in a fused pyrrole-pyridine system allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research .

Properties

IUPAC Name

2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-7-6(11-8(5)12)2-1-3-10-7/h1-3,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOCGOPVSIXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2)O)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658241
Record name 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32501-04-5
Record name 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 2
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 3
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 4
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 5
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 6
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

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